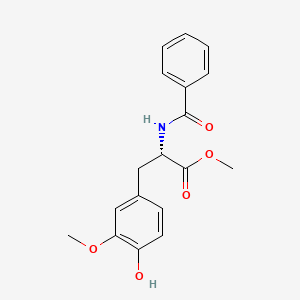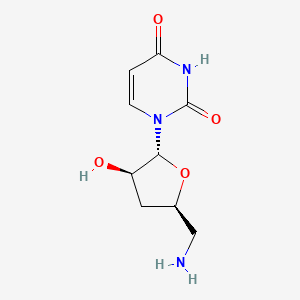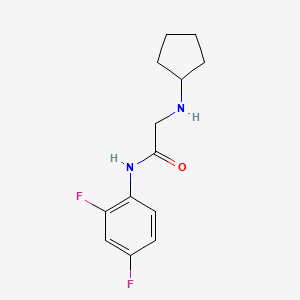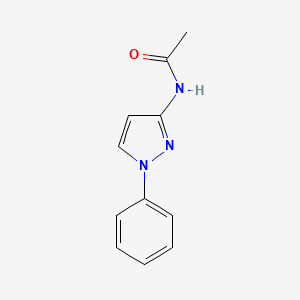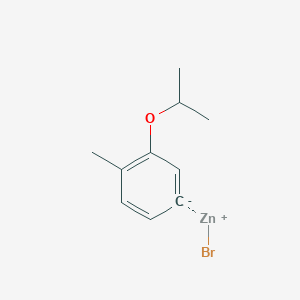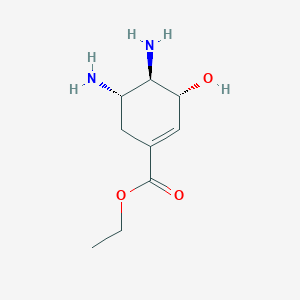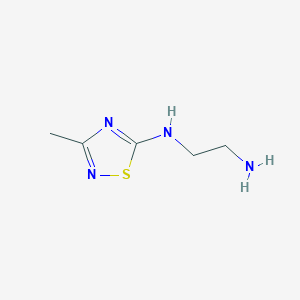
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C5H10N4S It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 3-methyl-1,2,4-thiadiazole-5-carbohydrazide
- 1,3,4-thiadiazole derivatives with various substituents
Uniqueness
N1-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the thiadiazole ring with ethylenediamine makes it versatile for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C5H10N4S |
|---|---|
Peso molecular |
158.23 g/mol |
Nombre IUPAC |
N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H10N4S/c1-4-8-5(10-9-4)7-3-2-6/h2-3,6H2,1H3,(H,7,8,9) |
Clave InChI |
YQILVHOEZPLKFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=N1)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


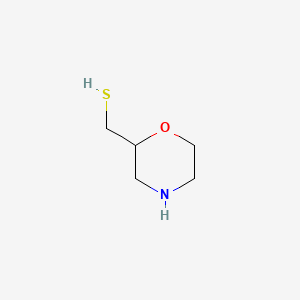



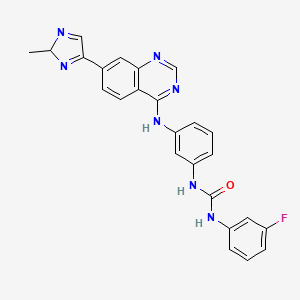
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
